5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine typically involves the reaction of 2-thiophene ethylamine with formaldehyde under controlled conditions. The reaction mixture is heated to a temperature range of 50-55°C and maintained for 20-30 hours. After the reaction, the mixture is extracted using dichloroethane, and the organic layer is washed with a saturated salt solution. The organic layer is then subjected to pressure reduction and drying by distillation to obtain the imine intermediate. This intermediate is further reacted with ethanol hydrogen chloride and water at 65-75°C, followed by the addition of activated carbon and filtration. The filtrate is cooled to 0-5°C, and the final product is obtained by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Similar structure but different substitution pattern.
4,5,6,7-Tetrahydrobenzo[b]thiophene: Contains a benzene ring fused to the thiophene ring instead of a pyridine ring.
Thieno[3,2-d]pyrimidines: Contains a pyrimidine ring fused to the thiophene ring.
Uniqueness
5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-ethyl-6,7-dihydro-4H-thieno[3,4-c]pyridine-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-12-4-3-6-7(5-12)9(11)13-8(6)10/h2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUXMFIRQMNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(SC(=C2C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.